molecular formula C7H7BrN2O2 B2432603 Methyl 6-amino-2-bromonicotinate CAS No. 1260672-58-9

Methyl 6-amino-2-bromonicotinate

Cat. No.: B2432603
CAS No.: 1260672-58-9
M. Wt: 231.049
InChI Key: HEJCHHYPGOKJGZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-bromonicotinate is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of nicotinic acid and contains both an amino group and a bromine atom attached to the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-2-bromonicotinate can be synthesized through various synthetic routes. One common method involves the bromination of methyl nicotinate followed by the introduction of an amino group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 6-amino-2-bromonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-amino-2-bromonicotinate involves its interaction with specific molecular targets. The bromine atom and amino group enable the compound to engage in electrophilic and nucleophilic interactions, respectively. These interactions can modulate various biological pathways, including those involved in lipid metabolism and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-2-bromonicotinate is unique due to the presence of both the bromine atom and amino group on the pyridine ring. This dual functionality allows for a broader range of chemical transformations and potential biological activities compared to its analogs .

Properties

IUPAC Name

methyl 6-amino-2-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJCHHYPGOKJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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